1,3-Dichloro-7-ethoxyisoquinoline
Description
1,3-Dichloro-7-ethoxyisoquinoline is a halogenated isoquinoline derivative characterized by chlorine substituents at positions 1 and 3 and an ethoxy group at position 5. Isoquinolines are heterocyclic aromatic compounds widely studied for their applications in pharmaceuticals, agrochemicals, and materials science. The ethoxy group introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and intermolecular interactions compared to smaller substituents like methyl or chloro groups .
Properties
Molecular Formula |
C11H9Cl2NO |
|---|---|
Molecular Weight |
242.10 g/mol |
IUPAC Name |
1,3-dichloro-7-ethoxyisoquinoline |
InChI |
InChI=1S/C11H9Cl2NO/c1-2-15-8-4-3-7-5-10(12)14-11(13)9(7)6-8/h3-6H,2H2,1H3 |
InChI Key |
IHMCLKLDFIXVBF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(C=C2C=C1)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-7-ethoxyisoquinoline typically involves the chlorination of isoquinoline derivatives. One common method is the reaction of 7-ethoxyisoquinoline with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure selective chlorination at the 1 and 3 positions.
Industrial Production Methods
Industrial production of 1,3-Dichloro-7-ethoxyisoquinoline may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-7-ethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.
Major Products Formed
Substitution Reactions: Formation of 1,3-disubstituted isoquinoline derivatives.
Oxidation Reactions: Formation of quinoline-7-ethoxy derivatives.
Reduction Reactions: Formation of 1,3-dihydroisoquinoline-7-ethoxy derivatives.
Scientific Research Applications
1,3-Dichloro-7-ethoxyisoquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-7-ethoxyisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Properties
Physicochemical Properties
- Melting Points: Methyl and chloro substituents typically increase melting points due to enhanced intermolecular van der Waals forces. For example, methyl 7-chloro-1-methylisoquinoline-3-carboxylate () has a melting point of 148–150°C, while methoxy analogs show lower melting points (~120–130°C) due to reduced symmetry . Ethoxy groups may further lower melting points due to increased steric disruption.
- Solubility: Ethoxy substituents improve solubility in organic solvents compared to chloro or methyl groups. For instance, 7-(2-ethoxyethoxy)quinoline () demonstrates moderate solubility in ethanol and DMSO, a trend likely applicable to ethoxy-substituted isoquinolines .
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR)
- ¹H NMR: Ethoxy groups exhibit characteristic signals for -OCH₂CH₃ (δ ~1.3–1.5 ppm for CH₃ and δ ~3.4–4.0 ppm for OCH₂). Comparable shifts are observed in 3-chloro-7-methoxyisoquinoline (δ 3.95 ppm for OCH₃) .
- ¹³C NMR : The ethoxy carbon (OCH₂CH₃) resonates at δ ~60–70 ppm, distinct from methoxy (δ ~55 ppm) or methyl (δ ~20–25 ppm) carbons .
Infrared (IR) Spectroscopy
Chloro substituents show strong C-Cl stretching vibrations at 600–800 cm⁻¹, while ethoxy groups exhibit C-O-C asymmetric stretching at 1050–1150 cm⁻¹ .
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